molecular formula C17H18FN3O2S B1625109 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine CAS No. 633304-27-5

3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine

Cat. No.: B1625109
CAS No.: 633304-27-5
M. Wt: 347.4 g/mol
InChI Key: SFSFIDVAEMDPIP-UHFFFAOYSA-N
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Description

WAY-208466 is a potent and highly selective full agonist of the serotonin 5-hydroxytryptamine 6 receptor. This compound has been shown to increase gamma-aminobutyric acid levels in the cerebral cortex and does not appear to develop tolerance upon chronic administration. WAY-208466 has demonstrated antidepressant and anxiolytic effects in animal studies and may be useful in the treatment of obsessive-compulsive disorder .

Preparation Methods

The synthesis of WAY-208466 involves several steps, starting with the preparation of the core pyrrolopyridine structure. The synthetic route typically includes the following steps:

    Formation of the pyrrolopyridine core: This involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.

    Introduction of the sulfonyl group: The 3-fluorophenylsulfonyl group is introduced through a sulfonylation reaction.

    Attachment of the ethanamine side chain: The final step involves the attachment of the N,N-dimethylethanamine side chain to the pyrrolopyridine core.

Chemical Reactions Analysis

WAY-208466 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrrolopyridine ring.

    Substitution: Substitution reactions can take place at the fluorine atom on the phenyl ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-208466 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the serotonin 5-hydroxytryptamine 6 receptor and its role in various biochemical pathways.

    Biology: Employed in research to understand the effects of serotonin receptor agonists on gamma-aminobutyric acid levels and neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and obsessive-compulsive disorder.

    Industry: Utilized in the development of new pharmacological agents targeting the serotonin 5-hydroxytryptamine 6 receptor.

Mechanism of Action

WAY-208466 exerts its effects by acting as a full agonist of the serotonin 5-hydroxytryptamine 6 receptor. This receptor is primarily located in the central nervous system and is involved in the regulation of neurotransmitter release. By activating the serotonin 5-hydroxytryptamine 6 receptor, WAY-208466 increases gamma-aminobutyric acid levels in the cerebral cortex, leading to its antidepressant and anxiolytic effects .

Comparison with Similar Compounds

WAY-208466 is similar to other serotonin 5-hydroxytryptamine 6 receptor agonists, such as WAY-181187. Both compounds have high affinity binding to the serotonin 5-hydroxytryptamine 6 receptor and produce similar neurochemical effects. WAY-208466 has been shown to preferentially elevate cortical gamma-aminobutyric acid levels following both acute and chronic administration, indicating a lack of neurochemical tolerance .

Similar compounds include:

  • WAY-181187
  • WAY-267464
  • WAY-163909

These compounds share similar structures and pharmacological profiles but may differ in their specific binding affinities and effects on neurotransmitter levels.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSFIDVAEMDPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621755
Record name 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633304-27-5
Record name WAY-208466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633304275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-208466
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXW9ALG9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of WAY-208466?

A1: WAY-208466 is a selective agonist of the serotonin 5-HT6 receptor. [, , ] This means it binds to this receptor subtype and activates it, mimicking the effects of serotonin at this specific receptor.

Q2: What are the downstream effects of WAY-208466 activation of the 5-HT6 receptor?

A2: While the exact downstream mechanisms are still under investigation, research suggests that WAY-208466's activation of 5-HT6 receptors can influence various signaling pathways. One study found that WAY-208466's anti-allodynic effects in a neuropathic pain model were potentially mediated by the adenylate cyclase (AC)/protein kinase A (PKA) pathway and involved interaction with the glutamatergic system in the ventrolateral orbital cortex. [] Another study demonstrated that WAY-208466 did not alter sleep and wakefulness in rats when administered systemically or locally into various brain regions. []

Q3: Has WAY-208466 shown efficacy in any in vivo models of disease?

A3: Research indicates that WAY-208466 has shown promise in preclinical models. For instance, it demonstrated anti-allodynic effects in a rodent model of neuropathic pain, suggesting potential therapeutic application in this area. []

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